2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
2-[6-(4-Chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a structurally complex acetamide derivative featuring a 1,2,6-thiadiazinan ring system with a sulfone group (1,1-dioxido) and a 4-chlorobenzyl substituent. The acetamide moiety is further substituted with a 4-chloro-2-methoxy-5-methylphenyl group.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O4S/c1-14-10-18(19(29-2)11-17(14)22)23-20(26)13-25-9-3-8-24(30(25,27)28)12-15-4-6-16(21)7-5-15/h4-7,10-11H,3,8-9,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSVFOQSMGCMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide represents a novel class of thiadiazinan derivatives with potential therapeutic applications. Its unique structure incorporates a thiadiazinan ring, chlorobenzyl group, and acetamide functionality, which contribute to its biological properties. This article explores the biological activity of the compound, including its antimicrobial, anti-inflammatory, and analgesic effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.4 g/mol. The presence of chlorine and methoxy groups enhances its pharmacological properties, making it a subject of interest in drug development.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. The mechanism of action appears to involve the disruption of bacterial cell walls and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have indicated that the compound may possess anti-inflammatory properties . It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests potential applications in treating inflammatory conditions.
Analgesic Activity
Research has also explored the analgesic effects of this compound in animal models. Studies indicate that it may reduce pain responses through central nervous system pathways, likely by modulating neurotransmitter release.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes and receptors involved in inflammation and infection control. Further pharmacokinetic studies are necessary to elucidate these interactions.
Case Studies
Recent studies have focused on the therapeutic potential of this compound in various disease models:
- Infection Models : In a study involving mice infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to control groups.
- Inflammation Models : In carrageenan-induced paw edema models, administration of the compound led to a marked decrease in paw swelling, indicating effective anti-inflammatory action.
- Pain Models : In thermal nociceptive tests, animals treated with the compound displayed prolonged withdrawal latencies compared to untreated controls, suggesting analgesic efficacy.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s 1,2,6-thiadiazinan sulfone ring confers rigidity and polarity, distinct from the tetrahydrothiophen sulfone in or the acyclic allylacetamido group in .
Substituent Effects: The 4-chlorobenzyl group is conserved across all compounds, suggesting its role in lipophilicity and π-π stacking. The target’s 2-methoxy-5-methylphenyl substituent introduces steric hindrance and electron-donating effects, contrasting with the 4-methoxyphenyl group in and the 2-methoxyphenoxy in .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~508.4 vs. 386.87–423.91) implies reduced solubility, a trend mitigated by its sulfone group’s polarity .
Physicochemical and Spectroscopic Properties
Melting Points and Polarity
Spectroscopic Features
- IR Spectroscopy : Sulfone S=O stretching in the target compound and would appear at 1150–1300 cm⁻¹ , while the acetamide C=O stretch (~1650–1700 cm⁻¹) is consistent across all analogs .
- NMR : The target’s thiadiazinan protons would resonate downfield (δ 3.5–4.5 ppm) due to electron-withdrawing sulfone effects, contrasting with the allyl group’s δ 5.0–5.5 ppm in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
